Cas no 17332-54-6 (2-((3-(Tert-Butyl)phenyl)amino)benzoic acid)

2-((3-(Tert-Butyl)phenyl)amino)benzoic acid structure
17332-54-6 structure
Nome del prodotto:2-((3-(Tert-Butyl)phenyl)amino)benzoic acid
Numero CAS:17332-54-6
MF:C17H19NO2
MW:269.3383
MDL:MFCD08752310
CID:122264
PubChem ID:11594207

2-((3-(Tert-Butyl)phenyl)amino)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-((3-(tert-Butyl)phenyl)amino)benzoic acid
    • N-(3-TERT-BUTYLPHENYL)ANTHRANILIC ACID
    • Benzoic acid,2-[[3-(1,1-dimethylethyl)phenyl]amino]-
    • 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID
    • 2-(3-tert-Butylanilino)benzoic acid
    • 2-(3-tert-butylphenylamino)benzoic acid
    • BDBM50197058
    • AX8061886
    • B66063
    • Benzoic acid, 2-[[3-(1,1-dimethylethyl)phenyl]amino]-
    • 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOICACID
    • CS-0154911
    • DTXSID00469158
    • AKOS015966205
    • 2-[(3-tert-butylphenyl)amino]benzoic Acid
    • CHEMBL3970106
    • DS-16406
    • MFCD08752310
    • 2-((3-(tert-Butyl)phenyl)amino)benzoicacid
    • 17332-54-6
    • C73324
    • DS-022071
    • 2-((3-(Tert-Butyl)phenyl)amino)benzoic acid
    • MDL: MFCD08752310
    • Inchi: 1S/C17H19NO2/c1-17(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20)
    • Chiave InChI: DYNQTSWLMWSBIY-UHFFFAOYSA-N
    • Sorrisi: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C1=C([H])C([H])=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 269.14167
  • Massa monoisotopica: 269.141578849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 49.3

Proprietà sperimentali

  • Densità: 1.147
  • Punto di ebollizione: 405.6°Cat760mmHg
  • Punto di infiammabilità: 199.1°C
  • Indice di rifrazione: 1.606
  • PSA: 49.33

2-((3-(Tert-Butyl)phenyl)amino)benzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T49320-1g
2-((3-(tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95%
1g
¥1330.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XT798-200mg
2-((3-(Tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95+%
200mg
1605.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XT798-50mg
2-((3-(Tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95+%
50mg
642.0CNY 2021-07-12
Alichem
A019095131-250mg
2-((3-(tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95%
250mg
228.80 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XT798-100mg
2-((3-(Tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95+%
100mg
1099CNY 2021-05-08
1PlusChem
1P001Z9F-100mg
Benzoic acid, 2-[[3-(1,1-dimethylethyl)phenyl]amino]-
17332-54-6 97%
100mg
$43.00 2024-06-19
1PlusChem
1P001Z9F-250mg
Benzoic acid, 2-[[3-(1,1-dimethylethyl)phenyl]amino]-
17332-54-6 97%
250mg
$77.00 2024-06-19
Aaron
AR001ZHR-100mg
Benzoic acid, 2-[[3-(1,1-dimethylethyl)phenyl]amino]-
17332-54-6 98%
100mg
$21.00 2025-01-21
Crysdot LLC
CD12133043-1g
2-((3-(tert-Butyl)phenyl)amino)benzoic acid
17332-54-6 95+%
1g
$545 2024-07-24
eNovation Chemicals LLC
K73154-1g
2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOICACID
17332-54-6 95%
1g
$465 2025-02-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:17332-54-6)2-((3-(tert-Butyl)phenyl)amino)benzoic acid
A928387
Purezza:99%
Quantità:1g
Prezzo ($):331.0